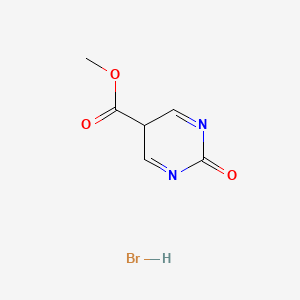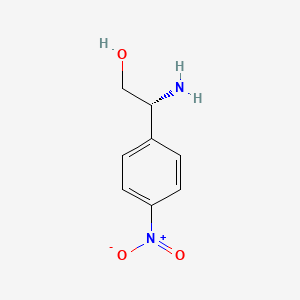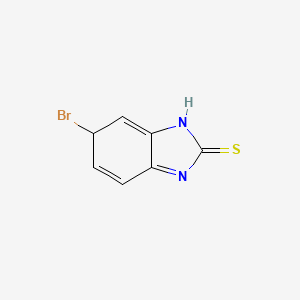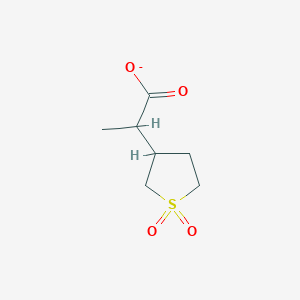
2-(1,1-Dioxothiolan-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxothiolan-3-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as thiolanes. Thiolanes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. The compound is characterized by the presence of a propanoate group attached to the thiolane ring, which is further substituted with a dioxo group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothiolan-3-yl)propanoate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-dimethylformamide (DMF) mixture to optimize yield and purity . The reaction mechanism involves the formation of a dithiocarbamate intermediate, which is then oxidized to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity can enhance the reaction rate, although the solubility of KOH in such solvents may be a limiting factor .
化学反応の分析
Types of Reactions
2-(1,1-Dioxothiolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted thiolane derivatives.
科学的研究の応用
2-(1,1-Dioxothiolan-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and antioxidants.
作用機序
The mechanism of action of 2-(1,1-Dioxothiolan-3-yl)propanoate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. It can also undergo oxidation and reduction reactions, altering its chemical properties and interactions with other molecules .
類似化合物との比較
Similar Compounds
Methyl 2-[(1,1-dioxothiolan-3-yl)amino]propanoate: Contains a similar thiolane ring structure but with an amino group instead of a propanoate group.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Another thiolane derivative with a dithiocarbamate group.
Uniqueness
2-(1,1-Dioxothiolan-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H11O4S- |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(1,1-dioxothiolan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O4S/c1-5(7(8)9)6-2-3-12(10,11)4-6/h5-6H,2-4H2,1H3,(H,8,9)/p-1 |
InChIキー |
UBBSCUBPTFFFEU-UHFFFAOYSA-M |
正規SMILES |
CC(C1CCS(=O)(=O)C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)
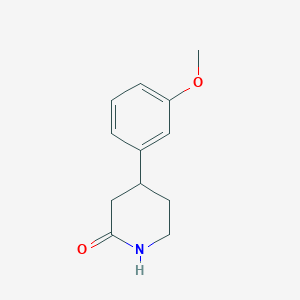
![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)
